1-(tert-Butylsulfonyl)-2-iodosylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylsulfonyl)-2-iodosylbenzene is a hypervalent iodine compound that has gained attention in synthetic chemistry due to its unique reactivity and stability. This compound features an iodine atom in a +3 oxidation state, which allows it to participate in various oxidation reactions. The presence of the tert-butylsulfonyl group enhances its solubility and stability compared to unsubstituted iodosylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(tert-Butylsulfonyl)-2-iodosylbenzene typically involves the oxidation of 2-(tert-butylsulfonyl)iodobenzene. One common method is the aerobic oxidation of aryl iodides using catalysts that facilitate C-H bond oxidation . This method avoids impurities and provides a stable product. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylsulfonyl)-2-iodosylbenzene undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in reactions such as epoxidation and hydroxylation.
Substitution: The tert-butylsulfonyl group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Catalysts: Metal-organic frameworks (MOFs), metalloporphyrins.
Major Products
Epoxides: Formed from the epoxidation of alkenes.
Hydroxylated Compounds: Resulting from hydroxylation reactions.
Scientific Research Applications
1-(tert-Butylsulfonyl)-2-iodosylbenzene is used in various scientific research applications, including:
Chemistry: As an oxidizing agent in organic synthesis.
Biology: In the study of enzyme mimetics and catalytic processes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfonyl)-2-iodosylbenzene involves the transfer of oxygen atoms to substrates, facilitated by the hypervalent iodine center. This process often involves the formation of reactive intermediates that can participate in further chemical transformations . The tert-butylsulfonyl group stabilizes the compound and enhances its reactivity by providing steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Another hypervalent iodine compound with similar reactivity but different substituents.
cis-2-tert-Butyl-5-(tert-butylsulfonyl)-1,3-dioxane: A compound with a similar tert-butylsulfonyl group but different core structure.
Uniqueness
1-(tert-Butylsulfonyl)-2-iodosylbenzene is unique due to its combination of a hypervalent iodine center and a tert-butylsulfonyl group, which provides enhanced solubility, stability, and reactivity compared to other hypervalent iodine compounds .
Properties
Molecular Formula |
C10H13IO3S |
---|---|
Molecular Weight |
340.18 g/mol |
IUPAC Name |
1-tert-butylsulfonyl-2-iodosylbenzene |
InChI |
InChI=1S/C10H13IO3S/c1-10(2,3)15(13,14)9-7-5-4-6-8(9)11-12/h4-7H,1-3H3 |
InChI Key |
XWEUSGHBSSSDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1I=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.